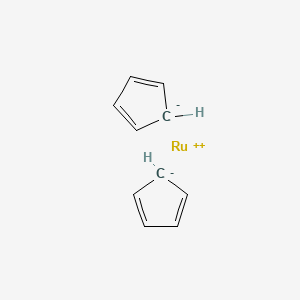

cyclopenta-1,3-diene;ruthenium(2+)

Descripción

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C10H10Ru |

|---|---|

Peso molecular |

231.3 g/mol |

Nombre IUPAC |

cyclopenta-1,3-diene;ruthenium(2+) |

InChI |

InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

Clave InChI |

FZHCFNGSGGGXEH-UHFFFAOYSA-N |

SMILES canónico |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru+2] |

Origen del producto |

United States |

Synthetic Methodologies and Advanced Approaches to Ruthenocene and Its Derivatives

Classical Synthetic Routes to Bis(cyclopentadienyl)ruthenium(II)

The foundational syntheses of ruthenocene established in the mid-20th century laid the groundwork for the exploration of its chemistry. These early methods, while effective, often involved harsh reagents and moderate yields.

Methods Utilizing Ruthenium Acetylacetonates

One of the earliest successful syntheses of ruthenocene was reported by Wilkinson in 1952. wikipedia.org This method involves the reaction of ruthenium(III) acetylacetonate (B107027), Ru(acac)₃, with a Grignard reagent, cyclopentadienylmagnesium bromide. The reaction, while a cornerstone in the history of ruthenocene chemistry, typically affords the product in modest yields, around 20%. wikipedia.orgorgsyn.org The stoichiometry of this reaction is represented as follows:

Ru(acac)₃ + 3 C₅H₅MgBr → Ru(C₅H₅)₂ + 3 "acacMgBr" + "C₅H₅" wikipedia.org

The use of ruthenium(III) acetylacetonate as a starting material provided a valuable entry point for the synthesis of this important metallocene. wikipedia.org

Approaches Involving Sodium Cyclopentadienide (B1229720) and Ruthenium Halides

An alternative and often higher-yielding classical route to ruthenocene involves the reaction of sodium cyclopentadienide with a ruthenium halide, typically ruthenium(III) chloride (RuCl₃). orgsyn.org This method has been shown to produce ruthenocene in yields ranging from 43–52% when carried out in solvents like tetrahydrofuran (B95107) or 1,2-dimethoxyethane. orgsyn.org A variation of this procedure involves the in situ reduction of ruthenium trichloride (B1173362) to a "ruthenium dichloride" species, which then reacts with sodium cyclopentadienide. wikipedia.org In some preparations, a mixture of ruthenium trichloride and ruthenium metal is used, with the belief that the metal gradually reduces the Ru(III) to Ru(II), which is the reactive species. orgsyn.org An optimized version of this synthesis, using a mixture of ruthenium trichloride and ruthenium metal, has been reported to achieve yields of 56–69%. orgsyn.org

| Starting Materials | Reagents | Solvent | Yield | Reference |

| Ruthenium(III) acetylacetonate | Cyclopentadienylmagnesium bromide | Not specified | 20% | wikipedia.orgorgsyn.org |

| Ruthenium(III) chloride | Sodium cyclopentadienide | Tetrahydrofuran or 1,2-dimethoxyethane | 43–52% | orgsyn.org |

| Ruthenium(III) chloride and Ruthenium metal | Sodium cyclopentadienide | 1,2-Dimethoxyethane | 56–69% | orgsyn.org |

Contemporary and Environmentally Conscious Synthesis Strategies

In recent years, the focus of synthetic chemistry has shifted towards developing more sustainable and efficient methods. This has led to the emergence of "green" approaches to ruthenocene synthesis and the refinement of purification techniques.

Green Chemistry Principles in Ruthenocene Synthesis

A notable advancement in the synthesis of ruthenocene is the development of a microscale reaction that incorporates principles of green chemistry. sfu.ca This method utilizes the reduction of Ru(III) from RuCl₃ to Ru(II) in the presence of zinc dust and cyclopentadiene (B3395910) in ethanol. sfu.ca This approach is designed to be more environmentally friendly and suitable for undergraduate teaching laboratories. sfu.ca The reaction proceeds through the in situ formation of both the active Ru(II) species and the cyclopentadienide anion. sfu.ca This method avoids the use of more hazardous reagents and large volumes of organic solvents, aligning with the principles of green chemistry.

Microscale Synthesis and Purification Techniques (e.g., Sublimation)

The aforementioned green synthesis is performed on a microscale, which minimizes waste and exposure to chemicals. sfu.ca A key aspect of this and other synthetic procedures for ruthenocene is the purification of the product by sublimation. orgsyn.orgsfu.ca Ruthenocene is a crystalline solid that readily sublimes under reduced pressure and elevated temperature (e.g., at 0.1 mm pressure with a heating bath at 130°C). orgsyn.org In the microscale synthesis, sublimation can be effectively carried out using a simple apparatus, such as a Petri dish on a hot plate, with the product collecting as fine, white crystals on a cooled surface. sfu.casfu.ca This technique is highly effective for obtaining pure ruthenocene, as it separates the volatile product from non-volatile impurities. orgsyn.org The reported yield for the microscale synthesis followed by sublimation is approximately 68%. sfu.ca

Targeted Synthesis of Functionalized Ruthenocene Derivatives

The functionalization of the cyclopentadienyl (B1206354) rings of ruthenocene opens up a vast area of chemical space, allowing for the tuning of its electronic, steric, and catalytic properties. Research in this area is focused on the targeted synthesis of derivatives with specific functionalities.

Recent advances have led to the synthesis of novel ruthenocene derivatives with unique properties. For instance, the synthesis of an anionic ruthenocene-type complex bearing a plumbole ligand (a five-membered ring containing a lead atom) has been reported. rsc.orgresearchgate.net This was achieved by reacting a dilithioplumbole complex with a ruthenium precursor. rsc.orgresearchgate.net These plumbole-containing ruthenocenes exhibit interesting reactivity, with the planarity of the plumbole ring being influenced by subsequent reactions with electrophiles. rsc.orgresearchgate.net

Furthermore, the synthesis of bimetallic antitumor agents incorporating both ruthenocene and ferrocene (B1249389) moieties has been an active area of research. acs.org These complex molecules are designed to combine the therapeutic potential of both metallocenes. The synthetic strategies for these compounds involve the coupling of functionalized ruthenocene and ferrocene fragments.

| Derivative Type | Synthetic Approach | Key Features | Reference |

| Anionic plumbole-ruthenocene | Reaction of a dilithioplumbole with a ruthenium precursor | Contains a lead atom in one of the cyclopentadienyl-type rings, reactivity dependent on electrophiles. | rsc.orgresearchgate.net |

| Ruthenium-ferrocene bimetallics | Coupling of functionalized ruthenocene and ferrocene units | Designed as potential antitumor agents, combining properties of both metallocenes. | acs.org |

Ring-Substituted Ruthenocenes

The functionalization of the cyclopentadienyl rings of ruthenocene is a key strategy for tuning its electronic and steric properties. Various substitution patterns have been achieved through established and novel synthetic routes.

Acetylruthenocene (B73884) Synthesis

Acetylruthenocene is a valuable precursor for further functionalization. A common and efficient method for its synthesis is the Friedel-Crafts acylation of ruthenocene. This reaction typically involves treating ruthenocene with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane (B109758). The reaction is generally performed under reflux for several hours. An alternative, high-yield (80%) synthesis utilizes acetic acid and trifluoroacetic anhydride with trifluoromethanesulfonic acid as the catalyst.

Following the reaction, purification is typically achieved through column chromatography on silica (B1680970) gel, using a hexane/ethyl acetate (B1210297) gradient. The structure of the resulting acetylruthenocene can be confirmed by spectroscopic methods, including ¹H-NMR, which shows characteristic signals for the cyclopentadienyl protons between δ 4.8 and 5.2 ppm, and IR spectroscopy, which reveals a strong carbonyl stretch around 1680 cm⁻¹.

Table 1: Synthesis of Acetylruthenocene

| Method | Reagents | Catalyst | Yield | Reference |

| Friedel-Crafts Acylation | Acetyl chloride | Aluminum chloride | - | |

| Friedel-Crafts Acylation | Acetic acid, Trifluoroacetic anhydride | Trifluoromethanesulfonic acid | 80% | |

| Transmetalation | Acetylferrocene, Ruthenium trichloride | Aluminum oxide | - |

Data sourced from various studies.

Benzoyl and Dibenzoyl Ruthenocenes Synthesis

The synthesis of benzoyl and dibenzoyl ruthenocenes can also be accomplished via the Friedel-Crafts acylation. For the preparation of monobenzoyl ruthenocene, a high yield can be obtained by using two moles of benzoyl chloride for every mole of ruthenocene. cdnsciencepub.com This method is noted for its speed and simplicity. cdnsciencepub.com Similarly, dibenzoyl ruthenocene can be synthesized using this approach, likely by adjusting the stoichiometry of the reagents. cdnsciencepub.com The resulting benzoyl derivatives exhibit distinct spectroscopic properties; for instance, in benzoylruthenocene, the α-protons on the cyclopentadienyl ring are deshielded by an additional 0.09 ppm and the β-protons by 0.07 ppm compared to acetylruthenocene, due to the electron-withdrawing nature of the phenyl group.

Alkyl-Substituted Ruthenocenes (e.g., Dimethyl-, Diphenylruthenocene) Synthesis

A one-step, high-yield synthesis for 1,1'-dialkyl-substituted ruthenocenes, such as dimethyl- and diphenylruthenocene, has been developed. cdnsciencepub.com This method offers a significant improvement over previous, more complex procedures. cdnsciencepub.com The synthesis involves the reaction of hydrated ruthenium trichloride with the corresponding alkylcyclopentadiene (methylcyclopentadiene or phenylcyclopentadiene) in the presence of powdered zinc in ethanol. cdnsciencepub.com The reaction mixture is initially cooled and then slowly warmed to room temperature. cdnsciencepub.com After filtration and evaporation of the solvent, the desired dialkylruthenocene is extracted and purified by column chromatography. cdnsciencepub.com

Table 2: Synthesis of Alkyl-Substituted Ruthenocenes

| Compound | Starting Materials | Key Reagents | Reference |

| 1,1'-Dimethylruthenocene | Hydrated ruthenium trichloride, Methylcyclopentadiene | Powdered zinc, Ethanol | cdnsciencepub.com |

| 1,1'-Diphenylruthenocene | Hydrated ruthenium trichloride, Phenylcyclopentadiene | Powdered zinc, Ethanol | cdnsciencepub.com |

Data based on a described synthetic methodology. cdnsciencepub.com

Synthesis of Bi-metallocene Systems (e.g., Ferrocenylruthenocene)

The synthesis of bimetallic systems, such as those containing both ferrocene and ruthenocene units, has been explored to create molecules with unique electrochemical and electronic properties. These compounds can be synthesized through various coupling strategies. One approach involves the synthesis of ruthenocene-terminated 2-aza-1,3-butadiene, which can then be used to create linear ferrocene-ruthenocene dyads. acs.org

Preparation of Ruthenocene-based Precursors for Catalysis and Mixed Sandwich Complexes (e.g., Tris(acetonitrile)-(η5-cyclopentadienyl)ruthenium(II) Hexafluorophosphate)

Tris(acetonitrile)-(η⁵-cyclopentadienyl)ruthenium(II) hexafluorophosphate, [Ru(Cp)(CH₃CN)₃]PF₆, is a highly versatile precursor for the synthesis of a wide range of catalysts and mixed sandwich complexes containing the CpRu⁺ fragment. epa.govcapes.gov.brresearchgate.net An efficient synthesis of this precursor starts from ruthenocene. epa.govcapes.gov.brresearchgate.net This method involves a Cp/naphthalene (B1677914) exchange reaction, which avoids the use of highly toxic thallium reagents and the need for a photoreactor, making it a more environmentally benign and practical approach. epa.govresearchgate.net

Another established two-step synthesis begins with the (benzene)ruthenium dichloride dimer. wikipedia.org The first step involves the installation of the cyclopentadienyl group using cyclopentadienylthallium. wikipedia.org The second step is a photochemical displacement of the benzene (B151609) ligand with three equivalents of acetonitrile (B52724). wikipedia.org

Multi-Component Reactions for Novel Ruthenocene Architectures (e.g., Amino-functionalized derivatives)

Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. preprints.orgajol.info This strategy has been applied to the synthesis of novel ruthenocene derivatives. For instance, amino-functionalized ruthenocenes can be prepared through a Lewis or Brønsted acid-catalyzed three-component reaction. researchgate.net This reaction involves the regioselective ring-opening of a 2-aryl-N-sulfonyl aziridine (B145994) by ruthenocene, followed by an intermolecular Pictet-Spengler cyclization with formaldehyde (B43269) to generate tetrahydroisoquinoline-annulated ruthenocenes. researchgate.net This approach provides an atom- and step-economical route to structurally diverse and potentially bioactive ruthenocene architectures. researchgate.net

Synthesis of Pentasubstituted Ruthenocenyl Esters

The synthesis of pentasubstituted ruthenocenyl esters represents a significant challenge due to the difficulty in achieving exhaustive substitution on the cyclopentadienyl (Cp) ring. acs.org Traditional methods often involve multiple reaction steps, leading to diminished yields and the formation of difficult-to-remove byproducts. acs.org A more efficient strategy involves the use of pre-prepared pentasubstituted Cp ligands. acs.org

A notable example is the synthesis of a series of 18-electron ruthenocenyl complexes incorporating a pentasubstituted Cp ester, [C₅(CO₂R)₅]⁻. acs.org The synthesis of the key precursor, [Ru(η⁵-C₅H₅)(η⁵-C₅(CO₂H)₅)] (4), is achieved by dissolving the corresponding methyl ester derivative (1) in water and heating at reflux for 48 hours with a catalytic amount of concentrated HCl. acs.org Removal of the water solvent yields the pentacarboxylic acid product as a pale yellow microcrystalline powder. acs.org

This pentacarboxylic acid can then be converted to other ester derivatives. For instance, the synthesis of [Ru(η⁵-C₅H₅)(η⁵-C₅(COF)₅)] (10) is accomplished by treating a suspension of the pentacarboxylic acid (4) and pyridine (B92270) in dichloromethane (DCM) with cyanuric fluoride (B91410) at 0 °C. acs.org After two hours, the reaction mixture is poured into ice-cold water, and the organic layer is collected and concentrated. The product is isolated as a pink crystalline powder via silica column chromatography with a 60% yield. acs.org

| Compound | Starting Material | Reagents | Solvent | Conditions | Yield |

| [Ru(η⁵-C₅H₅)(η⁵-C₅(CO₂H)₅)] (4) | [Ru(η⁵-C₅H₅)(η⁵-C₅(CO₂Me)₅)] (1) | cat. HCl | H₂O | Reflux, 48 h | Not specified |

| [Ru(η⁵-C₅H₅)(η⁵-C₅(COF)₅)] (10) | [Ru(η⁵-C₅H₅)(η⁵-C₅(CO₂H)₅)] (4) | Cyanuric fluoride, Pyridine | DCM | 0 °C, 2 h | 60% |

Formation of Cyclopentadienyl Ruthenium Complexes with Pendant Chelating Ligands

A versatile approach for synthesizing cyclopentadienyl ruthenium complexes with tethered coordinating groups involves the anchoring of a donor ligand to a pre-formed cyclopentadienyl complex. nih.gov This method is often considered more flexible than synthesizing a functionalized cyclopentadiene ligand first and then coordinating it to the metal. nih.gov

A key building block for this strategy is the (η⁵-chloromethylcyclopentadienyl)(η⁶-benzene)ruthenium(II) cation. nih.govnih.gov The synthesis of this precursor begins with the reaction of sodium cyclopentadienyl carbaldehyde with [Ru(η⁶-C₆H₆)Cl₂]₂ to form a sandwich complex. nih.gov This intermediate is then reduced to the corresponding alcohol using sodium borohydride (B1222165) (NaBH₄). nih.gov Subsequent chlorination with thionyl chloride (SOCl₂) in acetonitrile yields the desired electrophilic ruthenium sandwich building block. nih.gov

This electrophilic precursor can then be reacted with various nucleophilic chelating ligands to generate a range of functionalized cyclopentadienyl ruthenium complexes. For example, this method has been successfully employed to synthesize two ruthenium cyclopentadienyl half-sandwich complexes functionalized with coordinating α-picolinates. nih.govnih.gov This strategy holds promise for creating complexes with tailored catalytic and structural properties by varying the anchored coordinating ligand. nih.gov

Synthesis of Ruthenium Complexes Bearing Non-Cyclopentadienyl π-Ligands (e.g., Pentadienyl, Cyclophane)

Expanding beyond the traditional cyclopentadienyl ligand, researchers have explored the synthesis of ruthenium complexes with other π-ligands to modulate the electronic properties and reactivity of the metal center.

One area of interest is the incorporation of heavy group 14 elements into the π-ligand framework. For instance, an anionic ruthenocene analog bearing an η⁵-coordinating stannole dianionic ligand has been synthesized. rsc.org This was achieved through the reaction of a dilithiostannole with a ruthenium precursor. rsc.orgnih.gov The resulting complex can be further functionalized by reacting with various electrophiles. rsc.orgnih.gov

Even heavier elements have been incorporated, as demonstrated by the synthesis of an anionic ruthenocene where a plumbole (a lead-containing cyclopentadienyl analog) ligand is coordinated in an η⁵-fashion. rsc.orgnih.govrsc.org This was prepared by reacting a silyl-substituted dilithioplumbole with [Cp*RuCl]₄. rsc.org The resulting anionic plumbole complex reacts with electrophiles to yield neutral ruthenium complexes where the plumbole ligand exhibits a bent geometry, with the degree of bending dependent on the substituent on the lead atom. rsc.orgnih.gov Cyclic voltammetry studies revealed that these plumbole complexes are more easily oxidized than their stannole counterparts, indicating that the heavier group 14 ligands are more electron-donating. rsc.orgnih.gov

Another class of non-cyclopentadienyl π-ligands includes polycyclic aromatic hydrocarbons. The parent naphthalene complex, [CpRu(C₁₀H₈)]⁺, can be readily synthesized from ruthenocene. researchgate.net The pentamethylcyclopentadienyl (Cp*) analog, [CpRu(C₁₀H₈)]⁺, is prepared directly from RuCl₃·xH₂O, CpH, and naphthalene. researchgate.net These naphthalene complexes can serve as precursors for other ruthenocene derivatives through naphthalene replacement reactions. researchgate.net

The synthesis of ruthenium complexes with α-diimine ligands has also been explored. acs.org These ligands, prepared from acenaphthenequinone (B41937) and various hydrazides, react with ruthenium precursors like [RuHCl(CO)(EPh₃)₃] (where E = P or As) to form new Ru(II) complexes with distorted octahedral geometry. acs.org

| Ligand Type | Synthetic Precursors | Key Features |

| Stannole | Dilithiostannole, Ruthenium precursor | η⁵-coordination, Can be functionalized with electrophiles. rsc.orgnih.gov |

| Plumbole | Dilithioplumbole, [CpRuCl]₄ | η⁵-coordination, Bent geometry in neutral complexes, More electron-donating than stannole. rsc.orgnih.gov |

| Naphthalene | Ruthenocene or RuCl₃·xH₂O, CpH, Naphthalene | Can undergo naphthalene replacement to form other derivatives. researchgate.net |

| α-Diimine | Acenaphthenequinone, Hydrazides, [RuHCl(CO)(EPh₃)₃] | Distorted octahedral geometry around Ru(II). acs.org |

Electronic Structure, Bonding Characterization, and Molecular Architecture of Bis Cyclopentadienyl Ruthenium Ii Complexes

Fundamental Bonding Interactions in Metallocene Frameworks

Ruthenocene is a sandwich compound featuring a ruthenium(II) ion symmetrically coordinated to two cyclopentadienyl (B1206354) (Cp) rings. wikipedia.orgchemeurope.com This arrangement is analogous to the well-known metallocene, ferrocene (B1249389). wikipedia.orgchemeurope.com The bonding within this framework is a result of the interaction between the metal's d-orbitals and the π-molecular orbitals of the cyclopentadienyl ligands.

The bonding in ruthenocene involves the donation of π-electrons from the two cyclopentadienyl rings to the ruthenium center. chemeurope.com According to ligand field theory, which extends molecular orbital theory to transition metal complexes, the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. wikipedia.org In an octahedral complex, ligands that can engage in π-bonding with the metal center are categorized as either π-acceptors or π-donors. libretexts.org

π-acceptor ligands, possessing empty π* orbitals, can accept electron density from the metal's d-orbitals, a process known as backbonding. libretexts.org This interaction stabilizes the metal's t₂g orbitals and increases the ligand field splitting energy (Δo). libretexts.org Conversely, π-donor ligands have filled π-orbitals that donate electron density to the metal's d-orbitals, which destabilizes the t₂g orbitals and decreases Δo. libretexts.org The cyclopentadienyl ligand in ruthenocene acts as a significant π-donor, contributing its six π-electrons to the metal center, resulting in a stable 18-electron configuration. wikipedia.org

The ruthenium-carbon bond lengths in ruthenocene derivatives can vary, reflecting the nature of the bonding. For instance, in a complex with a pentamethylcyclopentadienyl ligand and a pyrazolato ligand, the Ru-C bonds to the pentamethylcyclopentadienyl ligand are shorter than those to the pyrazolato ligand. wayne.edu

Ruthenocene is isoelectronic with ferrocene, meaning they have the same number of valence electrons. wikipedia.org This leads to many similarities in their properties and reactions. chemeurope.com However, there are notable differences in their electronic and structural characteristics.

One key difference lies in their preferred conformation. In the solid state, ruthenocene adopts an eclipsed conformation of its cyclopentadienyl rings, whereas ferrocene favors a staggered conformation. wikipedia.org This is attributed to the larger ionic radius of ruthenium compared to iron, which increases the distance between the cyclopentadienyl rings, thereby reducing steric hindrance and making the eclipsed conformation more favorable. wikipedia.org

From an electrochemical standpoint, ruthenocene exhibits a two-electron oxidation process, in contrast to the one-electron oxidation observed for ferrocene. chemeurope.com This difference in redox behavior highlights the distinct electronic environments of the two metallocenes.

Molecular Orbital Theory Applied to Ruthenocene

A deeper understanding of the bonding in ruthenocene can be gained through molecular orbital (MO) theory. The interaction between the ruthenium 4d orbitals and the π-molecular orbitals of the two cyclopentadienyl ligands results in a set of bonding, non-bonding, and anti-bonding molecular orbitals.

Computational studies, such as those using Gaussian and GaussView, allow for the visualization and analysis of these molecular orbitals, providing insights into the bonding and electronic transitions within the molecule. sfu.ca The ordering of the highest occupied molecular orbitals (HOMOs), particularly the a₁' and e₂' orbitals, has been a subject of theoretical investigation and is crucial for accurately predicting the structural parameters of oxidized ruthenocene derivatives. core.ac.uk

In the context of molecular orbital theory, degenerate orbitals are those that have the same energy level. youtube.comyoutube.com In a molecule with high symmetry like ruthenocene, several molecular orbitals can be degenerate. For instance, the e₂' set of orbitals in ruthenocene are degenerate. core.ac.uk

Conformational Dynamics and Symmetry Considerations

Under standard conditions, ruthenocene exists in an eclipsed conformation (D₅h symmetry). wikipedia.org However, recent studies have revealed that at elevated temperatures (around 394.0 K), ruthenocene undergoes a phase transition to a new, higher-symmetry phase. nih.gov In this phase, the cyclopentadienyl rings become disordered, exhibiting both "seesaw" tilting and rotational motion around the molecular pseudo-C₅ axis. nih.gov This dynamic disorder suggests that the energy barrier between the eclipsed and staggered conformations is overcome at higher temperatures. nih.gov

This conformational flexibility is a key feature of metallocenes and has implications for their applications, for instance, in the design of molecular machines where controlled motion is essential. nih.gov The symmetry of ruthenocene is also a critical factor in interpreting its spectroscopic data, such as its nuclear magnetic resonance (NMR) spectra, where the equivalence of the protons and carbons on the cyclopentadienyl rings leads to single sharp signals. sfu.ca

Structure-Activity Relationship (SAR) Studies in Ruthenocene Derivatives

The field of medicinal chemistry has seen a growing interest in ruthenocene derivatives due to their potential therapeutic applications, particularly as anticancer agents. ontosight.ai Structure-activity relationship (SAR) studies are crucial in this area to understand how modifications to the ruthenocene scaffold influence its biological activity and to design more effective and selective drugs. ontosight.airesearchgate.net

Research has shown that the introduction of different functional groups onto the cyclopentadienyl rings can significantly alter the cytotoxic properties of ruthenocene compounds. For example, studies on trifluoromethylated ruthenocenes have demonstrated that the presence of both the metallocene core and a hydroxyl function is critical for cytotoxicity. researchgate.net Furthermore, the replacement of a trifluoromethyl group with a methyl group can lead to a sharp decrease in activity. researchgate.net

The electronic properties of ruthenocene derivatives, as influenced by different substituents, also play a major role in their biological activity. In a study comparing ferrocene and ruthenocene-derivatized peptides, the ruthenocene-containing peptides showed significantly higher activity, suggesting a major influence of the electronic properties of the metallocene. researchgate.net

The development of new synthetic methodologies, such as those for preparing sterically hindered pentaarylcyclopentadienyl ligands, expands the range of ruthenocene derivatives that can be synthesized and evaluated for their biological properties. nih.gov These SAR studies are essential for the rational design of new ruthenium-based drugs with improved efficacy and reduced side effects. researchgate.netrsc.org

Electrochemistry and Redox Properties of Ruthenocene and its Analogs

The electrochemical behavior of ruthenocene and its derivatives is a subject of significant interest, largely due to the compound's potential applications in molecular electronics and as a component in redox-active materials. The redox properties are characterized by the stability of different oxidation states and the potentials at which electron transfer occurs.

Oxidation Potentials and Reversibility

The oxidation of ruthenocene typically involves a two-electron process, a notable difference from ferrocene which undergoes a stable one-electron oxidation. wikipedia.org However, under specific conditions, such as with weakly coordinating anions as the electrolyte, a one-electron oxidation can be observed. wikipedia.org The reversibility of the redox process is a key characteristic, indicating the stability of the oxidized species. For many ruthenocene derivatives, the neutral and oxidized forms are stable and chemically reversible, making them comparable to the well-established ferrocene/ferrocenium (B1229745) one-electron redox system, but with a two-electron transfer mechanism. nih.gov

The oxidation potential of ruthenocene and its analogs can be significantly influenced by the nature of the substituents on the cyclopentadienyl rings. This is analogous to ferrocene chemistry, where electron-donating groups make oxidation easier (shifting the potential to more negative values) and electron-withdrawing groups make it more difficult (shifting the potential to more positive values). wikipedia.org

For instance, in a series of ruthenocene-terminated oligoenes, the oxidation potential shifts to lower values as the length of the oligoene chain increases. This demonstrates the ability to tune the redox properties through systematic structural modifications. nih.gov

Table 1: Oxidation Potentials of Ruthenocene-Terminated Oligoenes nih.gov

| Compound | Oxidation Potential (V) |

| Rc-Rc | +0.32 |

| RcCH=CHRc | +0.09 |

| Rc(CH=CH)₂Rc | -0.06 |

| Rc(CH=CH)₃Rc | -0.07 |

| Note: Rc = ruthenocene. Potentials are indicative and can vary with experimental conditions. |

The electrochemical reversibility of these systems is often evaluated by the ratio of the cathodic to anodic peak currents (ipc/ipa) in cyclic voltammetry. For a fully reversible process, this ratio is close to one. In some ruthenocene-containing complexes, this ratio can be less than one, suggesting some degree of chemical instability of the oxidized species. nih.gov However, in controlled environments, such as with specific electrolytes like CH₂Cl₂/[(ⁿBu)₄N][B(C₆F₅)₄], ruthenocene itself can exhibit reversible one-electron redox behavior with ipc/ipa ratios of one. nih.gov

Formation of Ruthenocenium Cations

The oxidation of ruthenocene leads to the formation of ruthenocenium cations. While the dication, [Ru(C₅H₅)₂]²⁺, is the product of the characteristic two-electron oxidation, the monocation, [Ru(C₅H₅)₂]⁺, can also be generated. The stability of these cationic species is highly dependent on the reaction conditions, particularly the nature of the counter-anion present in the electrolyte. wikipedia.orgnih.gov The high reactivity of the ruthenocenium cation, Rc⁺, has been noted, with some common electrolytes like [(ⁿBu)₄N][PF₆] causing its decomposition to a Ru(IV) species. nih.gov

The formation of stable ruthenocenium cations is crucial for their isolation and characterization. Salts of the ruthenocenylmethylium cation, for example, have been synthesized by reacting ruthenocenylmethanol with Brønsted or Lewis acids. ox.ac.uk X-ray crystallography of these salts has confirmed a structure described as η⁵-cyclopentadienyl-η⁶-fulvene-ruthenium(II), where the exocyclic carbon of the fulvene (B1219640) ligand is bound to the ruthenium center. ox.ac.uk

Cyclic voltammetry studies of iridium(III) complexes containing ruthenocenyl β-diketonato ligands have allowed for the observation of well-resolved, one-electron transfer steps corresponding to the oxidation of the ruthenocene moiety. nih.gov In these systems, the sequence of redox events is typically the oxidation of any ferrocenyl groups present, followed by the iridium(III) center, and finally the ruthenocene moiety. nih.gov This step-wise oxidation provides a clear pathway to the formation of the ruthenocenium cation within a larger molecular framework.

The study of ruthenocenium cations extends to their reactivity. For instance, chemical reduction of the ruthenocenylmethylium cation with sodium amalgam leads to the formation of various products, including methylruthenocene and 1,2-bis(ruthenocenyl)ethane, highlighting the reactivity of the cationic center. ox.ac.uk

Reactivity Profiles and Mechanistic Investigations of Bis Cyclopentadienyl Ruthenium Ii Chemistry

Comparison of Reactivity with Ferrocene (B1249389) Counterparts

Ruthenocene [bis(cyclopentadienyl)ruthenium(II)], and its iron analogue, ferrocene, both belong to the class of metallocenes and share a sandwich structure. However, their reactivity profiles exhibit notable differences stemming from the differing electronic properties and size of the central metal atom.

One of the most significant distinctions lies in their oxidation behavior. Ferrocene undergoes a stable, reversible one-electron oxidation to form the ferrocenium (B1229745) cation, [Fe(C₅H₅)₂]⁺. wikipedia.orgnih.gov This well-behaved redox couple has led to ferrocene's widespread use as an internal standard in electrochemistry. wikipedia.org In contrast, ruthenocene typically undergoes a two-electron oxidation to a dication, [Ru(C₅H₅)₂]²⁺, a process that is often irreversible. researchgate.netwikipedia.orgnih.gov The resulting ruthenocenium cation is highly reactive. nih.gov The oxidation potential of ruthenocene is also higher (more positive) than that of ferrocene, indicating it is more difficult to oxidize. researchgate.net This is attributed to the greater energy difference between the metal d-orbitals and the cyclopentadienyl (B1206354) π-orbitals in ruthenocene.

In electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, both metallocenes exhibit aromatic character. wikipedia.orgacs.org However, ferrocene is generally more reactive towards electrophiles than ruthenocene. This is evident in competitive acylation reactions, where ferrocene is acetylated much faster. The lower reactivity of ruthenocene is again linked to the stronger metal-ring bonding and the greater energy required to deform the cyclopentadienyl rings during the formation of the sigma-complex intermediate.

Protonation also highlights the divergent reactivity. Ferrocene can be protonated on either the metal center or the cyclopentadienyl rings, with an equilibrium existing between the two forms. researchgate.net This ring protonation provides a pathway for H/D exchange with deuterated acids. researchgate.net Ruthenocene, on the other hand, is protonated exclusively at the metal center, and consequently, does not undergo H/D exchange under similar conditions. researchgate.net The proton affinity of ruthenocene (220.3 kcal/mol) is higher than that of ferrocene (214.2 kcal/mol), indicating a stronger interaction with the proton at the metal center. researchgate.net

These differences in electronic structure and reactivity can be further tuned by introducing substituents on the cyclopentadienyl rings. Electron-donating groups increase the electron density at the metal center, making the metallocene easier to oxidize, while electron-withdrawing groups have the opposite effect. wikipedia.orgnih.gov

Table 1: Comparison of Properties of Ferrocene and Ruthenocene

| Property | Ferrocene | Ruthenocene |

|---|---|---|

| Oxidation | Reversible, one-electron oxidation to [Fe(C₅H₅)₂]⁺ | Typically irreversible, two-electron oxidation to [Ru(C₅H₅)₂]²⁺ |

| Oxidation Potential | Lower (easier to oxidize) | Higher (more difficult to oxidize) |

| Reactivity to Electrophiles | More reactive | Less reactive |

| Site of Protonation | Metal and ring (in equilibrium) | Exclusively metal |

| H/D Exchange with D⁺ | Occurs via ring protonation | Does not occur |

Substitution Reactions

Kinetics and Mechanisms of Phosphine (B1218219) Ligand Exchange

Studies on ruthenium(II) complexes, including those with cyclopentadienyl ligands, have shown that phosphine ligand exchange can proceed through different mechanistic pathways. anu.edu.au The exchange process often involves the dissociation of a ligand to create a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. wikipedia.orglibretexts.org The rate of these reactions can be influenced by the steric bulk of both the departing and incoming phosphine ligands. libretexts.org For instance, bulkier phosphines can accelerate the rate of dissociation due to increased steric strain in the ground state complex. libretexts.org

The electronic properties of the phosphine ligands also play a significant role. Electron-donating phosphines can strengthen the Ru-P bond, potentially slowing down a dissociative substitution. Conversely, π-accepting ligands like carbon monoxide (CO) can influence the lability of other ligands in the coordination sphere. anu.edu.au

Dissociative Pathways and Intermediate Formation

The dissociative pathway is a common mechanism for ligand substitution in coordinatively saturated 18-electron complexes like many ruthenocene derivatives, as an associative mechanism would require the formation of an unfavorable 20-electron intermediate. wikipedia.orglibretexts.org This pathway is analogous to the Sₙ1 mechanism in organic chemistry. wikipedia.org

The key step in a dissociative mechanism is the cleavage of the bond between the metal and the leaving group, which is typically the rate-determining step. libretexts.org This results in the formation of a lower-coordinate, unsaturated intermediate. For an octahedral ruthenium(II) complex, this would be a 16-electron, five-coordinate species. libretexts.org The geometry of this intermediate can be either trigonal bipyramidal or square pyramidal. libretexts.org

The formation of this intermediate is characterized by a positive entropy of activation (ΔS‡), indicating an increase in disorder in the transition state as the ligand dissociates. wikipedia.org The rate of a purely dissociative reaction is independent of the concentration of the incoming nucleophile.

Factors that favor a dissociative pathway include:

Steric Crowding: Increased steric bulk on the ligands can destabilize the starting complex and favor the formation of a less crowded intermediate. libretexts.orglibretexts.org

Weak Metal-Ligand Bond: A weaker bond to the leaving group will lower the activation energy for dissociation. libretexts.org

In some cases, the mechanism may be more complex, involving an "interchange" pathway which has characteristics of both dissociative and associative mechanisms. wikipedia.org

Electrophilic and Nucleophilic Reactions on the Cyclopentadienyl Rings

The cyclopentadienyl (Cp) rings of ruthenocene, while part of a stable organometallic complex, possess aromatic character and can undergo both electrophilic and nucleophilic reactions. acs.orgresearchsolutions.com

Electrophilic substitution reactions, such as Friedel-Crafts acylation, alkylation, and formylation, are characteristic of ruthenocene's aromaticity. acs.org However, as mentioned earlier, ruthenocene is less reactive towards electrophiles than ferrocene. The reaction proceeds via attack of the electrophile on the electron-rich Cp ring to form a cationic intermediate, which then loses a proton to restore aromaticity. The greater stability of the ruthenocene system means that harsher conditions are often required for these substitutions compared to ferrocene.

Nucleophilic attack on the Cp rings of neutral ruthenocene is generally not favored due to the electron-rich nature of the rings. However, oxidation of ruthenocene to the dicationic ruthenocenium species, [Ru(C₅H₅)₂]²⁺, renders the Cp rings highly susceptible to nucleophilic attack. This allows for the introduction of a variety of nucleophiles, leading to the formation of functionalized cyclopentadienyl ligands.

Furthermore, derivatization of the Cp rings can significantly alter their reactivity. The introduction of electron-withdrawing groups can make the rings more susceptible to nucleophilic attack, while electron-donating groups can enhance their reactivity towards electrophiles. Anionic ruthenocene derivatives, for example, can readily react with a range of electrophiles. nih.govresearchgate.netscispace.com

C-H Activation and Functionalization Mediated by Ruthenium Complexes

Ruthenium complexes, including those containing cyclopentadienyl ligands, are highly effective catalysts for C-H activation and functionalization. mdpi.comrsc.org This area of research is of great importance as it allows for the direct conversion of ubiquitous C-H bonds into more valuable C-C, C-N, or C-O bonds, offering more atom-economical and environmentally friendly synthetic routes.

The general mechanism for ruthenium-catalyzed C-H activation often involves the coordination of a directing group on the substrate to the ruthenium center. This positions the C-H bond in close proximity to the metal, facilitating its cleavage. This can occur via several pathways, including oxidative addition or concerted metalation-deprotonation. The resulting ruthenacycle intermediate can then react with a coupling partner, followed by reductive elimination to regenerate the catalyst and form the functionalized product.

Ruthenium-catalyzed C-H functionalization has been applied to a wide range of transformations, including:

Arylation: The coupling of C-H bonds with aryl halides or other arylating agents. mdpi.com

Alkenylation: The introduction of a vinyl group through reaction with alkenes or alkynes. mdpi.com

Annulation: The formation of new rings through intramolecular or intermolecular C-H activation and subsequent cyclization. mdpi.com

In the context of ruthenocene chemistry, the Cp ligands themselves can be subject to C-H activation, or more commonly, ruthenocene-derived catalysts are used to functionalize other organic molecules. The stability and tunable nature of cyclopentadienyl ruthenium complexes make them versatile platforms for the design of new and efficient C-H activation catalysts. nih.gov For example, π-allyl ruthenium complexes have been shown to be effective in the C-H activation of allylsilanes. nih.gov

Hydride Transfer and Dehydrogenation/Hydrogenation Mechanisms

Ruthenium complexes, including those bearing cyclopentadienyl ligands, are prominent catalysts in hydride transfer reactions, which are fundamental to both hydrogenation and dehydrogenation processes. diva-portal.orgnih.govnih.govresearchgate.net These reactions are critical in organic synthesis, for example, in the reduction of ketones and imines to alcohols and amines (transfer hydrogenation) and the reverse oxidation reactions (dehydrogenation).

Transfer hydrogenation typically involves a hydrogen donor, such as isopropanol (B130326) or formic acid, a ruthenium catalyst, and a substrate (hydrogen acceptor). diva-portal.org The mechanism often proceeds through one of two main pathways: an "inner-sphere" or an "outer-sphere" mechanism.

Inner-Sphere Mechanism: This pathway involves the coordination of the hydrogen donor (e.g., an alcohol) to the ruthenium center to form a ruthenium alkoxide. This is followed by β-hydride elimination to generate a ruthenium hydride species. The substrate then coordinates to the ruthenium hydride and the hydride is transferred to the substrate. diva-portal.org

Outer-Sphere Mechanism: In this mechanism, the hydride transfer occurs without direct coordination of the substrate to the metal center. diva-portal.orgdiva-portal.org A common example is the concerted transfer of a hydride from the ruthenium and a proton from an ancillary ligand to the substrate via a six-membered cyclic transition state. This is often referred to as a "metal-ligand bifunctional" mechanism. researchgate.net

The reverse reaction, dehydrogenation, can also be catalyzed by ruthenium complexes. nih.gov Mechanistically, this can be viewed as the microscopic reverse of hydrogenation, involving the formation of a ruthenium hydride by abstracting hydrogen from the substrate.

The efficiency and selectivity of these ruthenium-catalyzed hydride transfer reactions are highly dependent on the ligand environment around the metal center. The electronic and steric properties of the cyclopentadienyl ligand and any other ancillary ligands, such as phosphines or amines, can be fine-tuned to optimize catalytic performance for specific substrates and transformations. nih.govrsc.org

Catalytic Cycle Elucidation in Homogeneous and Heterogeneous Systems

The catalytic activity of bis(cyclopentadienyl)ruthenium(II), commonly known as ruthenocene, and its derivatives, is a subject of ongoing research, with applications spanning both homogeneous and heterogeneous catalysis. While ruthenocene itself is noted for its high stability, its derivatives and related half-sandwich complexes exhibit significant catalytic prowess in a variety of organic transformations. rsc.orgwikipedia.org The elucidation of the catalytic cycles for these reactions is crucial for optimizing reaction conditions and designing more efficient catalysts.

In homogeneous catalysis , ruthenium complexes, particularly those related to the cyclopentadienylruthenium (CpRu) moiety, are active in transfer hydrogenation reactions. nih.govnih.gov A proposed catalytic cycle for the ruthenium-catalyzed "borrowing hydrogen" reaction, a process for N-alkylation of amines with alcohols, illustrates the typical steps. researchgate.net The cycle generally begins with the dehydrogenation of the alcohol by the ruthenium catalyst to form a ruthenium-hydride species and a carbonyl compound. The amine then condenses with the carbonyl compound to form an imine. Subsequently, the ruthenium-hydride reduces the imine to the corresponding alkylated amine, regenerating the active catalyst for the next cycle. researchgate.net

Ruthenium-catalyzed C-N bond activation also proceeds through well-defined catalytic cycles. marquette.edu For instance, the deaminative coupling of primary amines can be mediated by ruthenium catecholate complexes. The mechanism involves the formation of a Ru-enamine intermediate, followed by an intramolecular rsc.orgnih.gov-alkyl migration. marquette.edu Kinetic studies and Hammett plots have been instrumental in probing the electronic effects of substrates on the reaction rate, revealing, for example, a promotional effect by electron-releasing groups on the amine substrate in certain coupling reactions. marquette.edu

In the realm of heterogeneous catalysis , ruthenocene-based materials have demonstrated notable activity. For example, ruthenocene bimetallic compounds have been shown to catalyze the thermal degradation of ammonium (B1175870) perchlorate (B79767) (AP), a key component in solid rocket propellants. scielo.brresearchgate.net The catalytic effect is observed as a significant lowering of the decomposition temperature of AP and an increase in the heat released. scielo.brresearchgate.net The mechanism in such solid-gas phase reactions is complex, but it is believed that the ruthenocene derivative facilitates the decomposition of AP through redox processes at the catalyst surface.

Furthermore, studies on the isomerization of terminal alkenes have suggested that various ruthenium sources, under reaction conditions, can evolve into catalytically active peralkene Ru(II) species. nih.gov This highlights that the nature of the true catalyst can sometimes be different from the precatalyst introduced into the reaction mixture. In some cases, what is perceived as homogeneous catalysis may, in fact, be heterogeneous catalysis mediated by nanoparticles or bulk metal formed in situ. nih.gov

Table 1: Examples of Ruthenium-Catalyzed Reactions and Mechanistic Insights

| Reaction Type | Catalyst System (Precursor) | Key Mechanistic Steps | Homogeneous/Heterogeneous |

|---|---|---|---|

| Transfer Hydrogenation (N-alkylation of amines) | [Ru(p-cymene)Cl₂]₂ / PPh₃ | Alcohol dehydrogenation, imine formation, imine reduction researchgate.net | Homogeneous |

| C-N Bond Activation (Deaminative coupling) | Ruthenium catecholate complex | Formation of Ru-enamine intermediate, intramolecular rsc.orgnih.gov-alkyl migration marquette.edu | Homogeneous |

| Thermal Decomposition of Ammonium Perchlorate | Ruthenocene bimetallic compounds | Redox processes at the catalyst surface scielo.brresearchgate.net | Heterogeneous |

| Alkene Isomerization | Various Ru sources | Formation of peralkene Ru(II) species in situ nih.gov | Homogeneous |

Redox Bicycloisomerization Mechanisms

Cyclopentadienylruthenium (CpRu) complexes are effective catalysts for redox bicycloisomerization reactions, a powerful tool in organic synthesis for the construction of bicyclic structures. The mechanism of this transformation has been a subject of detailed investigation. A proposed mechanism for the Ru-catalyzed redox isomerization process involves several key steps.

The reaction typically starts with the coordination of an enyne substrate to the ruthenium center. This is followed by the formation of a ruthenacyclopentene intermediate. Subsequent β-hydride elimination and reductive elimination steps lead to the formation of the bicyclic product and regeneration of the active ruthenium catalyst. The redox nature of the reaction lies in the formal oxidation and reduction of the organic substrate, mediated by the ruthenium center which cycles between different oxidation states.

The redox properties of ruthenocene and its derivatives are central to their chemical behavior. Cyclic voltammetry studies of ruthenocene-terminated oligoenes have shown a stable two-electron redox process. nih.gov As the length of the oligoene bridge increases, the oxidation potential for this two-electron process shifts to lower values. nih.gov This indicates that the electronic communication between the two ruthenocenyl termini through the conjugated bridge facilitates the removal of electrons. The oxidized species have been characterized as stable bis(fulvene) complexes. nih.gov This stable and reversible two-electron redox system presents an interesting contrast to the one-electron redox process characteristic of ferrocene. nih.gov

Reactions with Biologically Relevant Ligands

The interaction of ruthenocene and its derivatives with biologically relevant ligands is a burgeoning area of research, driven by the quest for new metallodrugs with novel mechanisms of action. Ruthenocene derivatives have been conjugated with amino acids, peptides, and nucleic acids to create bioactive molecules.

Studies on ruthenocenoyl amino acid derivatives have revealed interesting biological properties. For example, ruthenocenoyl alanine (B10760859) has shown a notable affinity for tumor cells, while ruthenocenoyl methionine exhibits a preference for the liver. nih.gov This differential organ and cellular uptake underscores the potential for designing tissue-specific therapeutic or diagnostic agents based on the ruthenocene scaffold.

The interaction of ruthenium complexes with DNA is a key aspect of their potential anticancer activity. While classical intercalation is a known binding mode for some ruthenium polypyridyl complexes, ruthenocene derivatives can interact with DNA through various mechanisms. rsc.orgnih.govmdpi.com These can include covalent binding to nucleobases, particularly the N7 of guanine (B1146940), and non-covalent interactions such as groove binding and hydrophobic interactions of the cyclopentadienyl rings with the DNA structure. nih.govacs.org The specific nature of these interactions can lead to conformational changes in the DNA helix, which may trigger downstream cellular events. acs.org Some ruthenium complexes have been shown to bind preferentially to mismatched DNA sequences or non-canonical DNA structures like G-quadruplexes. mdpi.comnih.gov

Furthermore, cyclic ruthenium-peptide conjugates have been developed as tumor-targeting phototherapeutic prodrugs. nih.gov These conjugates can recognize and be internalized by cancer cells that overexpress certain integrins. Upon light activation, the cytotoxic ruthenium payload can be released, leading to cell death through a combination of photodynamic therapy and photoactivated chemotherapy. nih.gov

Table 2: Interactions of Ruthenocene Derivatives with Biologically Relevant Ligands

| Ruthenocene Derivative | Biological Ligand | Observed Interaction/Property | Potential Application |

|---|---|---|---|

| Ruthenocenoyl alanine | Tumor cells | High affinity for tumor cells nih.gov | Anticancer agent |

| Ruthenocenoyl methionine | Liver/Kidney | Greater affinity for liver than kidney nih.gov | Organ-specific imaging/therapy |

| Ruthenium(II) arene complexes | DNA (guanine) | Covalent binding to N7 of guanine and non-covalent interactions nih.govacs.org | Anticancer agent |

| Cyclic Ru-RGD peptide conjugate | Integrins on cancer cells | Receptor-mediated uptake and light-induced cytotoxicity nih.gov | Targeted phototherapy |

Ruthenocene Mechanophores and Mechanochemical Reactivity

Mechanophores are molecular units that undergo a specific chemical transformation in response to an external mechanical force. Recent studies have identified ruthenocene as a privileged mechanophore, exhibiting a unique combination of high thermal stability and significant mechanochemical reactivity. rsc.orgnih.gov When incorporated into a polymer chain, the ruthenocene unit can act as a selective site for chain scission under the application of mechanical force, such as through ultrasonication. rsc.orgnih.govrsc.org

Despite having a higher bond dissociation energy than its lighter analogue, ferrocene, ruthenocene displays comparable mechanochemical lability. nih.gov This suggests that the mechanical force does not simply break the metal-ligand bond through a direct homolytic or heterolytic cleavage. Instead, the force is thought to induce a change in the coordination of the cyclopentadienyl rings to the ruthenium center, a process often referred to as "ring-slippage." rsc.org This distortion of the ruthenocene sandwich structure lowers the activation barrier for dissociation, making it the preferential point of failure in the polymer chain under mechanical stress. rsc.org

Computational studies have provided further insight into the mechanochemical dissociation of ruthenocene. rsc.org The process is believed to occur in stages, with the initial application of force leading to a "partial slip" of the cyclopentadienyl rings. Further stretching results in a second energy barrier before complete dissociation. This multi-stage dissociation pathway, involving different coordination states, is a key feature of ruthenocene's mechanochemical behavior and is not observed in simple organic covalent bonds. rsc.org

The mechanochemical activation of ruthenocene offers exciting possibilities for the development of stress-responsive materials. The force-induced cleavage of the ruthenocene mechanophore can be harnessed to trigger a variety of chemical responses, such as the release of a small molecule, a change in color (mechanochromism), or the formation of new chemical bonds to create self-healing or stress-strengthening materials. duke.edu

Table 3: Comparison of Ferrocene and Ruthenocene as Mechanophores

| Property | Ferrocene | Ruthenocene |

|---|---|---|

| Thermal Stability | High | Even higher than ferrocene nih.gov |

| Mechanochemical Reactivity | Acts as a selective scission site rsc.orgnih.gov | Acts as a selective scission site, similar to ferrocene rsc.orgnih.gov |

| Proposed Dissociation Mechanism | Force-induced ring-slippage duke.edu | Force-induced ring-slippage with multiple coordination states rsc.org |

| Potential Applications | Stress-sensing, self-healing materials duke.edu | Dynamic metallo-supramolecular materials, stress-responsive polymers rsc.orgnih.gov |

Table of Compound Names

| Trivial Name/Abbreviation | IUPAC Name |

| Ruthenocene | cyclopenta-1,3-diene;ruthenium(2+) |

| Ferrocene | cyclopenta-1,3-diene;iron(2+) |

| Ammonium perchlorate | Ammonium perchlorate |

| Ruthenocenoyl alanine | 2-(ruthenocenecarboxamido)propanoic acid |

| Ruthenocenoyl methionine | 2-(ruthenocenecarboxamido)-4-(methylthio)butanoic acid |

| PPh₃ | Triphenylphosphine (B44618) |

Catalytic Applications of Bis Cyclopentadienyl Ruthenium Ii and Its Derivatives

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. youtube.com Ruthenocene and its derivatives have emerged as versatile catalysts in this field, demonstrating efficacy in a range of organic transformations. rsc.org The electronic properties and steric environment of the ruthenocene scaffold can be finely tuned through functionalization of the cyclopentadienyl (B1206354) rings, allowing for the development of catalysts with enhanced activity and selectivity.

Organic Synthesis: Enhancing Reaction Rates and Selectivity

Ruthenocene-based catalysts have been instrumental in enhancing reaction rates and selectivity in various organic syntheses. The unique electronic nature of the ruthenocene moiety, which can be more electron-donating than ferrocene (B1249389), influences the reactivity of the catalytic center. nih.govresearchgate.net For instance, ruthenocene derivatives have been employed in cross-coupling reactions, a fundamental class of reactions for forming carbon-carbon and carbon-heteroatom bonds.

The strategic design of ligands attached to the ruthenocene core is crucial for achieving high efficiency. For example, the introduction of phosphine (B1218219) groups onto the cyclopentadienyl rings creates ligands that can coordinate to other metal centers, such as palladium, leading to highly active catalysts for reactions like the Suzuki-Miyaura coupling.

Table 1: Examples of Ruthenocene Derivatives in Organic Synthesis

| Catalyst Type | Reaction | Key Features |

| Ruthenocene-based pincer palladium complexes | Alcoholysis of tetrahydroborate | Formation of dinuclear cationic palladium complexes. rsc.org |

| Ferrocene-modified phosphine ligand with a [RuCl₂(cymene)] unit | Isomerization of 1-octen-3-ol (B46169) to 3-octanone | Redox-switchable catalysis. nih.gov |

Hydrogenation and Polymerization Processes

Ruthenium-catalyzed hydrogenation reactions are of significant industrial importance. nih.govacs.org While many systems employ ruthenium complexes, the specific use of ruthenocene derivatives in homogeneous hydrogenation is an area of ongoing research. The ability of the ruthenium center to activate hydrogen is a key feature in these processes. nih.gov For example, ruthenium-catalyzed transfer hydrogenation allows for the reduction of carbonyl compounds using a hydrogen donor like isopropanol (B130326). nih.gov

In the realm of polymerization, ruthenocene has been investigated as a photoinitiator. wikipedia.org The photochemical properties of ruthenocene can be harnessed to generate reactive species that initiate polymerization reactions upon exposure to light. Furthermore, ruthenocene derivatives have been incorporated into polymer chains to create materials with unique redox and thermal properties.

Activation of Small Molecules

The activation of small, relatively inert molecules such as carbon dioxide (CO₂) and hydrogen (H₂) is a critical challenge in chemistry, with implications for sustainable chemical synthesis. vu.nl Ruthenocene-based catalysts have shown potential in this area. For example, a ruthenocene-based pincer palladium hydride complex has been shown to rapidly capture CO₂ to form a formate (B1220265) complex. rsc.org This reactivity highlights the potential of these systems to act as catalysts for CO₂ utilization.

The activation of dihydrogen is a fundamental step in many hydrogenation reactions. Ruthenium complexes are well-known for their ability to facilitate this process, often through a bifunctional mechanism where both the metal center and a coordinated ligand participate in the H-H bond cleavage. nih.gov

Hydroformylation Reactions

Hydroformylation, or the oxo process, is a large-scale industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, typically in an alkene, to produce aldehydes. youtube.com While rhodium and cobalt catalysts have traditionally dominated this field, ruthenium-based catalysts have emerged as a promising and more cost-effective alternative. rsc.org

Ruthenium carbonyl complexes, in particular, have been successfully employed in the hydroformylation of various olefins. mdpi.comrsc.org These catalysts can operate under milder conditions and exhibit different selectivities compared to their rhodium and cobalt counterparts. The reaction can be designed as a domino process, where the initial hydroformylation is followed by subsequent hydrogenation and esterification steps. rsc.org

Table 2: Ruthenium-Catalyzed Hydroformylation of Cyclohexene

| Total Pressure (H₂:CO₂ = 1:1) | Yield of Cyclohexanecarboxaldehyde | Yield of Cyclohexanemethanol |

| Low | Lower | Lower |

| High | Higher | Higher |

| Data derived from a study on hydroformylation using a Ru₃(CO)₁₂/LiCl catalyst system with H₂ and CO₂. Increasing total pressure promoted the reverse water gas shift reaction, leading to higher yields of the aldehyde and its hydrogenated product. mdpi.com |

Cooperative Bimetallic Catalysis with Ruthenocene Backbones

Cooperative bimetallic catalysis, where two metal centers work in synergy to facilitate a chemical transformation, can offer significant advantages in terms of activity and stereoselectivity. rsc.org The ruthenocene scaffold provides an excellent platform for designing such catalysts due to the ability to functionalize both cyclopentadienyl rings, allowing for the precise positioning of two catalytic sites.

A notable example is the development of a planar chiral ruthenocene-based bis-palladacycle. acs.org This bimetallic catalyst has been successfully applied in several asymmetric reactions. The increased distance between the two palladium centers, dictated by the larger size of the ruthenocene core compared to ferrocene, can have a significant impact on the outcome of the reaction, sometimes leading to superior results depending on the substrate. acs.org This highlights the complementary nature of ruthenocene- and ferrocene-based bimetallic catalysts.

Asymmetric Catalysis (e.g., Asymmetric Redox Bicycloisomerization)

Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is of paramount importance in the pharmaceutical and fine chemical industries. Ruthenocene derivatives have been successfully employed in asymmetric transformations. For instance, a cyclopentadienylruthenium catalyst bearing a tethered chiral sulfoxide (B87167) has been used for the asymmetric redox bicycloisomerization of rsc.orgacs.org-enynes to produce enantiomerically enriched [3.1.0] bicycles. nih.gov

This reaction is notable for its ability to construct complex molecular architectures with high levels of enantioinduction, even when using racemic starting materials. nih.gov Mechanistic studies have revealed that the choice of solvent can significantly influence the outcome of the reaction, highlighting the subtle interplay between the catalyst, substrate, and reaction environment. nih.gov

Electrochemical Homogeneous Catalysis

The intersection of electrochemistry and homogeneous catalysis using ruthenium complexes has opened new avenues for sustainable chemical synthesis. google.com By using electricity to drive catalytic cycles, it is possible to reduce the reliance on chemical oxidants, which in turn can lead to cost savings and waste reduction. dntb.gov.ua Ruthenium-based catalysts, including derivatives of ruthenocene, have proven to be effective in a variety of electrochemical transformations under mild conditions. dntb.gov.ua

Alkyne Annulation Reactions

Ruthenium-catalyzed electrochemical alkyne annulations have emerged as a powerful method for constructing heterocyclic compounds. researchgate.netrsc.org These reactions often proceed through C-H activation, where the ruthenium catalyst facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org In 2018, a method for [RuCl₂(p-cymene)]₂-catalyzed electrochemical alkyne annulation was reported, which produced [3+2] annulation products in good yields. researchgate.net

Electrooxidative C-H activation using versatile ruthenium(II) catalysts has been successfully applied to alkyne annulation reactions. rsc.org For instance, the reaction between aryl carbamates or phenols and alkynes can be achieved with excellent position-, regio-, and chemo-selectivity in a protic alcohol/water medium. rsc.org This process avoids the need for toxic transition metals as sacrificial oxidants by utilizing electricity. rsc.org The proposed mechanism for some of these reactions involves an initial ortho C-H activation to form a ruthena(II)-cycle, followed by alkyne insertion to create a seven-membered ruthena(II)-cycle. nih.gov Reductive elimination then yields the final product and a ruthenium(0) species, which is subsequently re-oxidized at the anode to regenerate the active Ru(II) catalyst. nih.gov

A constant current electrochemical approach has also been developed for the synthesis of 1-aminoisoquinoline (B73089) derivatives through the Ru(II)-catalyzed annulation of benzamidine (B55565) hydrochlorides with alkynes. rsc.org This method demonstrates broad substrate compatibility, accommodating various steric and electronic properties. rsc.org

Table 1: Examples of Ruthenium-Catalyzed Electrochemical Alkyne Annulations

| Catalyst Precursor | Reactants | Product Type | Key Features |

|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | Anilines, Alkynes | [3+2] Annulation Products | Thermal C-H activation followed by electrochemical cycle. researchgate.net |

| Ruthenium(II) complex | Aryl Carbamates/Phenols, Alkynes | Naphthols, Isoquinolones | Operates in protic media; avoids sacrificial oxidants. rsc.org |

| Ru(II) complex | Benzamidine Hydrochlorides, Alkynes | 1-Aminoisoquinolines | Constant current method; broad substrate scope. rsc.org |

C-H Amination

Electrochemical C-H amination represents a highly selective method for forming C-N bonds. While direct use of ruthenocene is less common, ruthenium complexes are central to this transformation. Ruthenium-catalyzed electrochemical C-H activation has been highlighted as a powerful tool in organic synthesis due to its high atom and step economy. dntb.gov.ua

Recent advancements include a highly selective aromatic C-H amination reaction using a cathodic reduction process. nih.gov This strategy generates electrophilic dicationic N-centered radicals that efficiently functionalize aromatic C-H bonds with high regioselectivity. nih.gov The scope of this reaction is broad, tolerating various functional groups like aryl halides and carbonyls. nih.gov

Furthermore, the heterogenization of molecular ruthenium catalysts onto electrode surfaces has been shown to circumvent issues like catalyst deactivation observed in solution. rsc.org A ruthenium-based molecular catalyst, [Ru(tpy)(pic-PO₃H₂)(Cl)], when immobilized on an indium tin oxide electrode, effectively catalyzed the oxidation of various organic substrates in aqueous solutions. rsc.org

Dehydrogenation of Formic Acid

Formic acid is considered a promising chemical carrier for hydrogen due to its high hydrogen content (4.4 wt%) and liquid state at ambient conditions. pku.edu.cn The selective dehydrogenation of formic acid to produce hydrogen (H₂) and carbon dioxide (CO₂) is a critical reaction for which ruthenium complexes have shown significant catalytic activity. researchgate.net

Several ruthenium complexes, often derived from precursors like [Ru(p-cymene)Cl₂]₂, have been developed as active catalysts for this transformation. pku.edu.cn A notable example is a ruthenium complex with an N,N'-diimine ligand, which achieved a turnover number (TON) of 350,000 at 90 °C in an aqueous solution of formic acid and sodium formate. pku.edu.cn This system can efficiently produce high-pressure H₂ and CO₂ without the formation of carbon monoxide (CO). pku.edu.cn

Another efficient catalyst is a ruthenium complex containing a pyridylidene amine-based NNN ligand, which is remarkable for its high activity (Turnover Frequency, TOF ~10,000 h⁻¹) without the need for basic additives. rsc.orgresearchgate.net Mechanistic studies suggest that the activation of this air-stable but light-sensitive complex involves the reversible protonation of the central nitrogen atom of the NNN ligand. rsc.org Ruthenium complexes bearing tripodal ligands such as triphos and NP₃ have also demonstrated moderate to good productivities in formic acid dehydrogenation. rsc.org

Table 2: Performance of Selected Ruthenium Catalysts in Formic Acid Dehydrogenation

| Catalyst Type | Ligand | Key Performance Metric | Conditions |

|---|---|---|---|

| Ru-NNN Complex | Pyridylidene amine-based NNN | TOF ~10,000 h⁻¹ | Additive-free rsc.org |

| Ru-N,N'-Diimine Complex | 2,2′-biimidazoline | TON up to 350,000 | HCOOH/HCOONa aqueous solution, 90 °C pku.edu.cn |

| Cyclometalated Ru Complex | κ³-CNN | TON > 10,000 | Aqueous or amine-containing systems researchgate.net |

| Ru-Tripodal Complex | triphos or NP₃ | Moderate to good productivity | In situ or as molecular complexes rsc.org |

Heterogeneous Catalysis Utilizing Ruthenocene Precursors

Ruthenocene serves as an effective precursor for the preparation of supported ruthenium catalysts. Its volatility and thermal stability allow for its deposition onto various support materials through gas-phase or solid-state methods, followed by thermal decomposition to generate well-dispersed ruthenium species.

Ruthenium Supported on Zeolite (e.g., Ru/ZSM-5)

A method for preparing Ru/ZSM-5 catalysts involves the interaction of ruthenocene or its substituted derivatives with the H-form of the ZSM-5 zeolite. researchgate.net The preparation procedure consists of mixing the zeolite and the solid ruthenocene compound, heating the mixture in a sealed, evacuated tube to 500°C, and subsequently calcining it in air. researchgate.net This process leads to the formation of RuO₂ particles superimposed on the ZSM-5 structure. researchgate.net

The use of ring-substituted ruthenocenes, such as dimethyl-1,1'-ruthenocene or dibenzoyl-1,1'-ruthenocene, as precursors can influence the spatial distribution of the resulting ruthenium particles and their interaction with the Brønsted acid sites of the zeolite. researchgate.netresearchgate.net Characterization using techniques like ESCA (Electron Spectroscopy for Chemical Analysis) shows differences in the surface segregation of ruthenium when substituted ruthenocenes are used compared to ruthenocene itself. researchgate.net Hierarchically structured ZSM-5 zeolites have also been used as supports for ruthenium catalysts, showing high activity and selectivity in reactions like the seleno-functionalization of alkenes. rsc.org

Nanoparticle Catalysis (e.g., Ruthenium Nanoparticles on Functionalized Supports)

Ruthenocene is a precursor for creating ruthenium nanoparticles (NPs) on various functionalized supports, which are highly active in numerous catalytic reactions. These supported Ru NPs are widely used in hydrogenation processes. mdpi.com

For example, ruthenium nanoparticles have been supported on functionalized carbon nanotubes (CNTs) for applications such as the hydrolysis of ammonia (B1221849) borane. researchgate.net In some preparations, modified CNTs are used as a support, and the presence of other metals like cobalt can create a synergistic effect with the ruthenium nanoparticles, enhancing catalytic activity. researchgate.net

Another approach involves supporting ruthenium on magnetically separable mesoporous organosilica nanoparticles. mdpi.com A catalytic system termed Ru@M-Ethylene-PMO NPs, prepared by loading a ruthenium precursor onto magnetic ethylene-bridged periodic mesoporous organosilica nanoparticles, exhibited very high catalytic activity in the hydrogenation of aromatic compounds and could be easily separated from the reaction mixture using an external magnetic field. mdpi.com Bimetallic ruthenium-rhodium nanoparticles supported on carbon nanotubes have also been synthesized and shown to be efficient for the hydrophosphinylation of alkenes and alkynes under mild conditions. rsc.org

Applications in Materials Science and Nanotechnology

Development of Advanced Electronic Materials and Devices

Ruthenium-based compounds, particularly those containing the cyclopentadienyl (B1206354) (Cp) ligand, are at the forefront of developing next-generation electronic materials. These complexes serve as valuable precursors for creating ultra-thin, highly conductive ruthenium films through processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). nih.govgla.ac.ukchemrxiv.org

Metallic ruthenium films are showing great promise as a replacement for copper in the fine interconnects of integrated circuits. As device architectures shrink to the sub-5nm scale, ruthenium offers several advantages over copper, including superior resistance to thermal and electrical degradation, a high melting point suitable for heat-prone applications, and lower resistivity at nanoscale dimensions. nih.gov The use of ruthenium precursors can also enable the creation of barrierless interconnects, simplifying the manufacturing process and enhancing chip performance. nih.gov

The design of these precursor molecules is critical. For instance, dinuclear cyclopentadienyl ruthenium complexes have been used to deposit pure, conductive, and conformal ruthenium films on various substrates. gla.ac.uk The reaction mechanisms of precursors like Bis(cyclopentadienyl)ruthenium(II) during ALD processes are a subject of detailed study to optimize film growth and quality at the atomic level. chemrxiv.orgrsc.org

Table 1: Advantages of Ruthenium in Advanced Electronics

| Property | Advantage | Reference |

| Resistance to Degradation | Improves the longevity of transistors. | nih.gov |

| High Melting Point | Allows for applications that generate significant heat. | nih.gov |

| Barrierless Interconnects | Enables smaller device architectures and reduces manufacturing steps. | nih.gov |

| Low Resistivity | Facilitates higher-performing chips with faster switching times. | nih.gov |

| Chemical Inactivity | Acts as an effective seed and barrier layer for copper and silicon. | gla.ac.uk |

Precursors for Conductive Polymers and Nanocomposites

The versatility of cyclopenta-1,3-diene;ruthenium(2+) extends to the synthesis of advanced polymers and nanocomposites. Ruthenium-cyclopentadienyl fragments can be incorporated into polymer chains to create organometallic polymers with unique conductive and redox properties.

Research has demonstrated the synthesis of polymer-'ruthenium-cyclopentadienyl' conjugates (RuPMC). rsc.org While initially investigated for their biological activity, the synthetic strategies developed for these materials lay the groundwork for creating novel conductive polymers. These conjugates demonstrate that the ruthenium complex can be successfully integrated into macromolecular structures. rsc.org

Furthermore, ruthenium complexes can be encapsulated within biocompatible polymers, such as poly(d,l-lactide-co-glycolide) (B1216819) (PLGA), to form nanoparticles. researchgate.net This creates a nanocomposite material where the properties of the ruthenium complex are combined with the processability and biocompatibility of the polymer matrix. Such nanocomposites have potential applications not only in medicine but also in the development of new functional materials. The ability to create both polymer-metal conjugates and nanoparticle-based composites highlights the role of these ruthenium complexes as versatile building blocks for materials with tailored properties. rsc.orgresearchgate.net

Role in Synthesis of Nanoparticles

Ruthenium cyclopentadienyl complexes are instrumental in the controlled synthesis of ruthenium-containing nanoparticles (NPs) and nanomaterials (Ru-cNMs). acs.org These nanomaterials are of great interest due to their unique catalytic, electronic, and optical properties, which differ significantly from their bulk counterparts.

Various synthetic strategies have been developed to produce ruthenium nanoparticles. acs.org A notable approach involves the continuous-flow synthesis of ruthenium nanoparticles by reducing a ruthenium nitrosyl nitrate (B79036) precursor. This method allows for precise control over the particle size, yielding nanoparticles with average diameters in the range of 2-4 nm with narrow size distributions. pku.edu.cn

Another significant application is the formation of nanocomposites where ruthenium complexes are encapsulated within a polymer matrix to form nanoparticles. For example, ruthenium(II) complexes have been successfully loaded into poly(d,l-lactide-co-glycolide) (PLGA) nanoparticles, creating materials with diameters around 100 nm. researchgate.net The synthesis of such materials demonstrates the utility of ruthenium complexes in creating complex nanostructures with potential applications in various fields, including catalysis and nanomedicine. researchgate.netacs.org

Bio-incorporation and Labeling of Biomolecules (e.g., Peptides)

The ability to attach ruthenium cyclopentadienyl moieties to biomolecules has opened up new avenues in biotechnology and medicinal chemistry. These organometallic fragments can be conjugated to peptides and proteins, serving as labels or altering the biological activity of the parent molecule. rsc.org

A prominent strategy involves the synthesis of ruthenium(II)-cyclopentadienyl peptide conjugates. rsc.org For instance, a carboxylic acid group can be introduced onto the cyclopentadienyl ring, allowing it to be coupled to a peptide. rsc.org This approach has been used to improve the selectivity of cytotoxic ruthenium complexes. rsc.org

Another powerful application is in the development of targeted therapeutics. Ruthenium-peptide conjugates have been designed to target specific receptors, such as integrins, which are often overexpressed on the surface of cancer cells. In some designs, the peptide not only acts as a targeting vector but also as a photocleavable protecting group for a cytotoxic ruthenium core, allowing for light-activated drug release. Furthermore, the vitamin biotin, which has receptors that are overexpressed in many cancer cell lines, has been attached to ruthenium-cyclopentadienyl bipyridine complexes to facilitate targeted uptake.

Table 2: Examples of Ruthenium-Biomolecule Conjugates

| Biomolecule | Ruthenium Complex Type | Purpose | Reference(s) |

| Peptide | [Ru(η⁵-C₅H₄COOH)(2,2′-bipy)(PPh₃)]⁺ | Improving selectivity of cytotoxic agent | rsc.org |

| RGD Peptide | Cyclic Ru-MRGDH conjugate | Integrin-targeting phototherapeutic prodrug | |